N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide
Overview
Description
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, an isoindoline moiety, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Moiety: The isoindoline ring is synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-5-ethylthiophene-3-carboxamide can be compared with other isoindoline derivatives and thiophene-containing compounds:
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid: Similar in structure but lacks the thiophene ring, leading to different chemical and biological properties.
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-ethoxybenzamide: Contains an ethoxybenzamide group instead of the thiophene ring, resulting in different reactivity and applications.
N-[3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide:
This compound stands out due to its unique combination of an isoindoline moiety, a thiophene ring, and a carboxamide group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-10-7-9(8-21-10)13(18)16-17-14(19)11-5-3-4-6-12(11)15(17)20/h7-8,11-12H,2-6H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKZIDXABNEZBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN2C(=O)C3CCCCC3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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